molecular formula C12H13N5S B1299924 5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol CAS No. 436089-85-9

5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1299924
CAS No.: 436089-85-9
M. Wt: 259.33 g/mol
InChI Key: MKSYBYONNBYASX-UHFFFAOYSA-N
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Description

5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C12H13N5S and its molecular weight is 259.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Derivatives of the chemical compound have been synthesized and tested for their antimicrobial activity against bacteria, mold, and yeast. These studies indicate that compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles exhibit significant antimicrobial properties. The structural elucidation of these compounds was achieved using IR, MS, 1H-NMR, and 13C-NMR spectral data, highlighting the compound's potential as a basis for developing new antimicrobial agents (C. N. Tien et al., 2016).

Corrosion Inhibition

The compound and its derivatives have also been explored as corrosion inhibitors for mild steel in acidic solutions. Research indicates that these inhibitors effectively reduce corrosion rates, with their efficiency increasing with concentration. Electrochemical studies, such as polarization and electrochemical impedance spectroscopy (EIS), have demonstrated the compounds' mixed-type inhibition behavior. The adsorption of these inhibitors on the mild steel surface suggests a protective layer formation, adhering to the Langmuir adsorption isotherm (M. Yadav et al., 2013).

Antioxidative Activity

Novel S-substituted derivatives of the compound have shown promising antioxidative activity. One specific derivative exhibited antioxidant activity significantly higher than the antibiotic control, pointing towards potential applications in preventing oxidative stress or as a dietary supplement to enhance antioxidant defenses in biological systems (I. Tumosienė et al., 2014).

Cancer Research

Investigations into the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing the 1,2,4-triazole structure have revealed their potential as EGFR inhibitors in cancer treatment. These studies have provided insights into the compounds' anti-cancer properties, particularly their mechanism of action and binding affinities towards cancer cell lines, indicating a promising avenue for anticancer drug development (A. Karayel, 2021).

Future Directions

The future directions for research on 1,2,4-triazole derivatives could include further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The compound’s specific targets would likely depend on the specific disease or condition being treated.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions would depend on the compound’s targets and the disease or condition being treated.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell growth, induction of apoptosis, and modulation of immune responses . The specific pathways affected would depend on the compound’s targets and the disease or condition being treated.

Result of Action

Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses . The specific effects would depend on the compound’s targets and the disease or condition being treated.

Properties

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-17-11(15-16-12(17)18)7-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,13,14)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYBYONNBYASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333707
Record name 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436089-85-9
Record name 3-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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